Trifluoroacetic Anhydride-13C4
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Overview
Description
Trifluoroacetic Anhydride-13C4 is a specialized isotopically labeled compound used in various scientific applications. It is the acid anhydride of trifluoroacetic acid and is the perfluorinated derivative of acetic anhydride. This compound is particularly useful in organic synthesis due to its ability to introduce trifluoroacetyl groups into molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trifluoroacetic Anhydride-13C4 can be synthesized by the dehydration of trifluoroacetic acid using phosphorus pentoxide. Another method involves the use of excess α-halogenated acid chlorides, such as dichloroacetyl chloride, to dehydrate trifluoroacetic acid . The reaction can be represented as: [ 2 \text{CF}_3\text{COOH} + \text{Cl}_2\text{CHCOCl} \rightarrow (\text{CF}_3\text{CO})_2\text{O} + \text{Cl}_2\text{CHCOOH} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Trifluoroacetic Anhydride-13C4 undergoes various chemical reactions, including:
Oxidation: It can be used in the oxidation of aldehydes to acids.
Reduction: In the presence of sodium iodide, it reduces sulfoxides to sulfides.
Substitution: It promotes electrophilic aromatic substitution reactions such as nitration, sulfonation, and nitrosylation
Common Reagents and Conditions:
Oxidation: Oxidizing agents like oxalyl chloride in the Swern oxidation.
Reduction: Sodium iodide.
Substitution: Various electrophiles for aromatic substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Sulfides.
Substitution: Trifluoroacetylated aromatic compounds
Scientific Research Applications
Trifluoroacetic Anhydride-13C4 is widely used in scientific research due to its versatility:
Chemistry: It is used to introduce trifluoroacetyl groups in organic synthesis, facilitating reactions such as Friedel-Crafts acylation.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of agrochemicals and as a desiccant for trifluoroacetic acid.
Mechanism of Action
The mechanism of action of Trifluoroacetic Anhydride-13C4 involves its ability to act as an acylating agent. It reacts with nucleophiles such as amines, alcohols, and phenols to form trifluoroacetylated products. This reaction proceeds through the formation of an ion pair intermediate, which is stabilized by the electron-withdrawing trifluoromethyl groups .
Comparison with Similar Compounds
Acetic Anhydride: Similar in structure but lacks the trifluoromethyl groups.
Trifluoroacetyl Chloride: A gas at room temperature, making it less convenient to handle compared to Trifluoroacetic Anhydride-13C4.
Uniqueness: this compound is unique due to its high reactivity and ability to introduce trifluoroacetyl groups under mild conditions. Its isotopically labeled form makes it particularly valuable in research applications where tracking of the trifluoroacetyl group is required .
Properties
CAS No. |
1346603-60-8 |
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Molecular Formula |
¹³C₄F₆O₃ |
Molecular Weight |
214 |
Synonyms |
2,2,2-Trifluoroacetic Acid 1,1’-Anhydride-13C4; Trifluoroacetic Acid Anhydride-13C4; 2,2,2-Trifluoroacetic Anhydride-13C4; Bis(trifluoroacetic) Anhydride-13C4; Hexafluoroacetic Anhydride-13C4; NSC 96965-13C4; Perfluoroacetic Anhydride-13C4; Trifluoro |
Origin of Product |
United States |
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